

2-Chloro-6-fluorophenylacetonitrile chemical structure and formula

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Compound of Interest

Compound Name: 2-Chloro-6-fluorophenylacetonitrile

Cat. No.: B1360232

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An In-depth Technical Guide to **2-Chloro-6-fluorophenylacetonitrile**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Chloro-6-fluorophenylacetonitrile**, a key chemical intermediate. It covers its chemical structure, formula, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its applications in research and development, particularly in the pharmaceutical and agrochemical sectors.

Chemical Identity and Structure

2-Chloro-6-fluorophenylacetonitrile is an aromatic nitrile compound characterized by a phenyl ring substituted with chlorine, fluorine, and a cyanomethyl group. The strategic placement of halogen atoms on the aromatic ring significantly influences the molecule's reactivity and properties, making it a valuable building block in synthetic organic chemistry.[\[1\]](#)

The chemical structure is as follows:

Chemical Formula: C₈H₅ClFN[\[2\]](#)[\[3\]](#)

IUPAC Name: 2-(2-chloro-6-fluorophenyl)acetonitrile[\[2\]](#)[\[4\]](#)

Synonym: 2-Chloro-6-fluorobenzyl cyanide[\[4\]](#)

The presence of both chlorine and fluorine atoms, combined with the versatile nitrile group, provides a powerful tool for chemists to fine-tune the properties of new molecules in drug design.^[5] The nitrile group can act as a bioisostere, improve pharmacokinetic profiles, and enhance binding affinity to target proteins.^[5]

Physicochemical and Spectroscopic Data

Quantitative data for **2-Chloro-6-fluorophenylacetonitrile** are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
CAS Number	75279-55-9	[2]
Molecular Weight	169.58 g/mol	[2][4]
Appearance	White crystalline solid	[4]
Melting Point	39-43 °C	[4]
Boiling Point	247.9 °C (at 760 mmHg); 85 °C (at 2 mmHg)	[4]
Density	1.286 g/cm ³	[4]
Solubility	Soluble in Methanol; Insoluble in water	[3][4]
Flash Point	>110 °C (>230 °F)	[3]
InChI Key	ZGSAFMIRVLOISC-UHFFFAOYSA-N	[4]

Table 2: Spectroscopic Data

Spectroscopy	Characteristic Peaks / Data	Reference
Infrared (IR)	Aromatic C-H Stretch: 3000-3100 cm^{-1} C≡N Stretch: 2220-2260 cm^{-1} Aromatic C=C Stretch: 1400-1600 cm^{-1} C-F Stretch: 1000-1400 cm^{-1} C-Cl Stretch: 600-800 cm^{-1}	[5]
Mass Spectrometry	Molecular Ion $[\text{M}]^+$: m/z 169 Major Fragments: m/z 134, 121, 107	[2]
^1H NMR	Spectrum available in CDCl_3 solvent.	[6]
^{13}C NMR	Spectrum available.	[2]

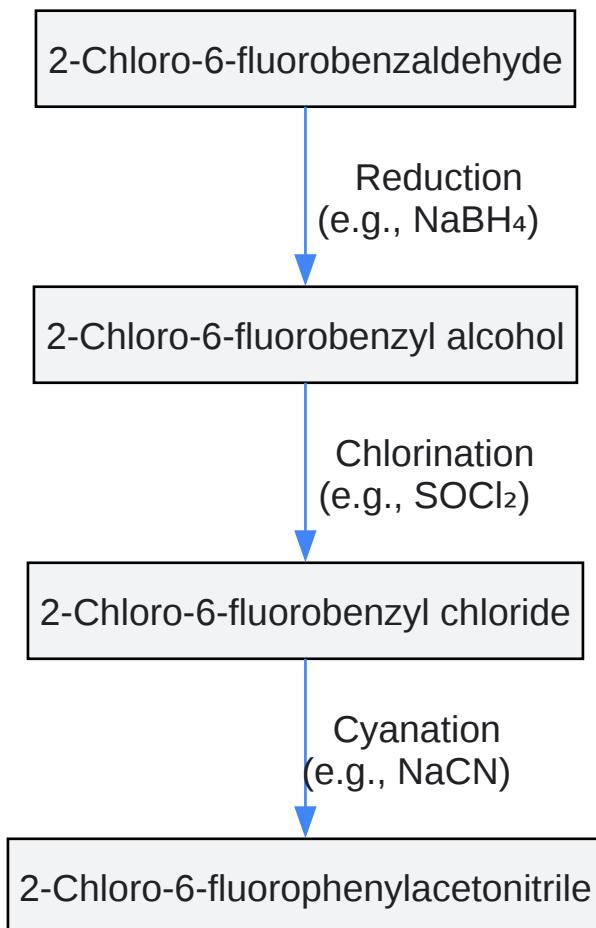
Synthesis and Experimental Protocol

2-Chloro-6-fluorophenylacetonitrile is synthesized from its corresponding benzaldehyde.[5]

The synthesis is a multi-step process that involves the reduction of the aldehyde to an alcohol, followed by conversion to a benzyl chloride, and subsequent cyanation to yield the final product.[5]

Below is a representative experimental protocol for this synthetic pathway, adapted from established methodologies for similar halogenated arylacetonitriles.[7]

Logical Workflow for Synthesis



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Caption: Synthetic pathway from benzaldehyde to phenylacetonitrile.

Detailed Experimental Protocol

Step 1: Reduction of 2-Chloro-6-fluorobenzaldehyde to 2-Chloro-6-fluorobenzyl alcohol

- In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-Chloro-6-fluorobenzaldehyde (0.1 mol) and 200 mL of methanol.
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add sodium borohydride (NaBH4) (0.05 mol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, neutralize the mixture by slowly adding 1M hydrochloric acid (HCl) until the pH is ~7.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with ethyl acetate (3 x 100 mL).
- Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na_2SO_4).
- Filter and concentrate the organic phase under reduced pressure to yield crude 2-Chloro-6-fluorobenzyl alcohol, which can be used in the next step without further purification.

Step 2: Chlorination to 2-Chloro-6-fluorobenzyl chloride

- In a 250 mL flask fitted with a reflux condenser and a gas trap, dissolve the crude 2-Chloro-6-fluorobenzyl alcohol (0.1 mol) in 100 mL of anhydrous toluene.
- Slowly add thionyl chloride (SOCl_2) (0.12 mol) dropwise at room temperature.
- Heat the reaction mixture to 60 °C and maintain for 3 hours. The evolution of SO_2 and HCl gas should be observed.
- Monitor the reaction by TLC until the starting alcohol is consumed.
- Cool the mixture to room temperature and carefully pour it into 100 mL of ice-cold water.
- Separate the organic layer and wash it with a saturated sodium bicarbonate (NaHCO_3) solution (2 x 50 mL) followed by brine (1 x 50 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the toluene under reduced pressure to obtain crude 2-Chloro-6-fluorobenzyl chloride.

Step 3: Cyanation to **2-Chloro-6-fluorophenylacetonitrile**

- In a 500 mL three-necked flask, dissolve the crude 2-Chloro-6-fluorobenzyl chloride (0.1 mol) in 150 mL of a 1:1 mixture of acetone and water.
- Add sodium cyanide (NaCN) (0.15 mol) and a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.005 mol).
- Heat the mixture to reflux (approximately 60-70 °C) and stir vigorously for 4-6 hours.
- Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
- Remove the acetone using a rotary evaporator.
- Extract the remaining aqueous solution with dichloromethane (3 x 100 mL).
- Combine the organic extracts, wash with water (2 x 50 mL) and brine (1 x 50 mL), and dry over anhydrous MgSO₄.
- Filter and concentrate the solution under reduced pressure.
- Purify the resulting crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization from an appropriate solvent system to yield pure **2-Chloro-6-fluorophenylacetonitrile**.

Applications in Research and Drug Discovery

2-Chloro-6-fluorophenylacetonitrile is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for creating more complex molecules.^[5]

- Pharmaceutical Synthesis: The halogenated phenyl motif is a common feature in many modern pharmaceuticals. Chlorine and fluorine atoms can modulate a drug candidate's lipophilicity, metabolic stability, and binding affinity to its biological target.^[5] This compound is a precursor for various therapeutic agents, including potent and selective microsomal prostaglandin E₂ synthase-1 (mPGES-1) inhibitors, which are investigated for treating pain and inflammation associated with conditions like rheumatoid arthritis.^[1] The introduction of chlorine is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.^[8]

- Agrochemical Development: Similar to pharmaceuticals, fluorinated and chlorinated compounds are of great interest in agrochemical research for developing new herbicides, insecticides, and fungicides.[5] The structural elements of **2-Chloro-6-fluorophenylacetonitrile** are found in various active agrochemical ingredients.[5]
- Material Science: The unique electronic properties conferred by the halogen and nitrile groups make this compound and its derivatives useful in the synthesis of advanced polymers and specialty materials with high thermal stability and chemical resistance.[5]

Safety and Handling

2-Chloro-6-fluorophenylacetonitrile is classified as harmful and an irritant.[2]

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[2]
 - H312: Harmful in contact with skin.[2]
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H332: Harmful if inhaled.[2]
 - H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

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